molecular formula C8H12BrN3 B14851903 4-Bromo-N,N-diethylpyrimidin-2-amine

4-Bromo-N,N-diethylpyrimidin-2-amine

Cat. No.: B14851903
M. Wt: 230.11 g/mol
InChI Key: MVADBHRRQIDDDY-UHFFFAOYSA-N
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Description

4-Bromo-2-(N,N-diethylamino)pyrimidine is a heterocyclic organic compound with the molecular formula C8H12BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromo group at the 4-position and a diethylamino group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(N,N-diethylamino)pyrimidine typically involves the bromination of 2-(N,N-diethylamino)pyrimidine. One common method is to react 2-(N,N-diethylamino)pyrimidine with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(N,N-diethylamino)pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(N,N-diethylamino)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include 4-substituted pyrimidines, where the bromo group is replaced by the incoming nucleophile.

    Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-2-(N,N-diethylamino)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and drug design.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(N,N-diethylamino)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The diethylamino group can interact with biological targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, while the bromo group can participate in halogen bonding or serve as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromopyrimidine: Similar structure but with an amino group instead of a diethylamino group.

    4-Bromo-2-methylpyrimidine: Similar structure but with a methyl group instead of a diethylamino group.

    4-Chloro-2-(N,N-diethylamino)pyrimidine: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

4-Bromo-2-(N,N-diethylamino)pyrimidine is unique due to the presence of both a bromo group and a diethylamino group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-bromo-N,N-diethylpyrimidin-2-amine

InChI

InChI=1S/C8H12BrN3/c1-3-12(4-2)8-10-6-5-7(9)11-8/h5-6H,3-4H2,1-2H3

InChI Key

MVADBHRRQIDDDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC(=N1)Br

Origin of Product

United States

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